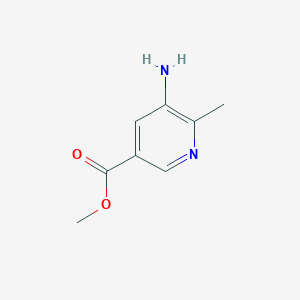

Methyl 5-amino-6-methylnicotinate

Beschreibung

BenchChem offers high-quality Methyl 5-amino-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 5-amino-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCRBANAHKLKBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of Methyl 5-amino-6-methylnicotinate"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-amino-6-methylnicotinate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 5-amino-6-methylnicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile chemical intermediate, its functional groups—an aromatic amine, a methyl ester, and a sterically-hindered pyridine core—make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This document outlines a robust, multi-step synthesis, explains the chemical principles underpinning the chosen methodology, and provides a full suite of characterization protocols (NMR, IR, MS) with predicted data to ensure structural verification and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals requiring a practical and scientifically-grounded approach to this compound.

Strategic Approach to Synthesis

The synthesis of polysubstituted pyridines like Methyl 5-amino-6-methylnicotinate requires a carefully planned strategy to install the desired functional groups with correct regioselectivity. Direct amination of a pre-existing methyl-6-methylnicotinate scaffold is challenging due to the directing effects of the ring nitrogen and the ester group. Therefore, a more robust approach involves the construction of the pyridine ring from acyclic precursors, which allows for precise placement of the required substituents.

The strategy detailed here is adapted from established methods for synthesizing closely related substituted nicotinates.[1][2] It employs a condensation reaction to form the core pyridine ring, followed by functional group manipulation. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-understood reaction mechanisms, ensuring reproducibility and scalability.

Proposed Synthetic Pathway

The synthesis is proposed as a three-step sequence starting from ethyl acetoacetate, which is first converted to its corresponding enamine, followed by a cyclization and subsequent amination.

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Methyl 5-amino-6-methylnicotinate.

Step 1: Synthesis of Ethyl 2-cyano-3-methylglutaconate

This initial step involves a Knoevenagel condensation reaction.

-

Rationale: This reaction is a classic method for C-C bond formation. The active methylene group of ethyl cyanoacetate attacks the carbonyl group of ethyl acetoacetate, followed by dehydration to yield the glutaconate derivative.

-

Procedure:

-

To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude oil, Ethyl 2-cyano-3-methylglutaconate, can often be used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 5-amino-2-hydroxy-6-methylnicotinate

This step involves a Michael addition followed by an intramolecular cyclization to form the pyridine ring.

-

Rationale: The addition of an amine to the glutaconate derivative initiates a cascade of reactions, culminating in the formation of the functionalized pyridinone ring system.

-

Procedure:

-

Dissolve the crude product from Step 1 in ethanol.

-

Add an excess of aqueous ammonia (3-4 eq) to the solution.

-

Stir the mixture at room temperature for 12-18 hours.

-

A precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-amino-2-hydroxy-6-methylnicotinate.

-

Step 3: Synthesis of Methyl 5-amino-6-methylnicotinate

This final step involves three key transformations: halogenation of the 2-position, reduction of the nitro group, and transesterification to the methyl ester. For clarity, this is presented as a one-pot sequence, though isolation of intermediates may be performed.

-

Rationale: The hydroxyl group at the 2-position is first converted to a better leaving group (e.g., a chloride) to facilitate subsequent reactions. The nitro group is then reduced to the desired amine. Finally, a transesterification reaction in methanol under acidic conditions converts the ethyl ester to the target methyl ester.[3]

-

Procedure:

-

Chlorination: Suspend the product from Step 2 in phosphorus oxychloride (POCl₃) (3-5 eq) and heat to reflux for 2-3 hours.

-

Cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

-

Reduction: To the ethyl acetate solution, add a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂) and a catalytic amount of ammonium chloride. Heat the mixture to 50-60 °C for 2-4 hours.

-

Filter the reaction mixture through celite to remove inorganic solids.

-

Transesterification: Evaporate the ethyl acetate. Dissolve the residue in methanol and add a catalytic amount of concentrated sulfuric acid. Heat to reflux for 12-17 hours.[4]

-

Cool the solution and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 5-amino-6-methylnicotinate.

-

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the final product. The following section details the expected results from standard analytical techniques.

Physical Properties

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 140-150 °C (Estimated) |

Spectroscopic Data

The following data is predicted based on the chemical structure and analysis of analogous compounds.[3][5]

-

Rationale: ¹H NMR provides detailed information about the electronic environment and connectivity of protons in the molecule.[6] The spectrum is predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

-

Predicted Spectrum (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.85 | s | 1H | H-2 | Deshielded by adjacent nitrogen and ester group. |

| ~7.10 | s | 1H | H-4 | Shielded relative to H-2. |

| ~5.50 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent. |

| 3.75 | s | 3H | -OCH₃ | Typical chemical shift for ester methyl protons.[6] |

| 2.30 | s | 3H | -CH₃ | Methyl group attached to the aromatic ring. |

-

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.[7]

-

Predicted Spectrum (100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~166.5 | C=O | Ester carbonyl carbon. |

| ~155.0 | C-6 | Carbon bearing the methyl group, deshielded by nitrogen. |

| ~148.0 | C-2 | Deshielded by adjacent nitrogen and ester. |

| ~140.0 | C-5 | Carbon bearing the amino group. |

| ~120.0 | C-3 | Carbon bearing the ester group. |

| ~115.0 | C-4 | Aromatic CH carbon. |

| ~51.5 | -OCH₃ | Ester methyl carbon. |

| ~22.0 | -CH₃ | Ring methyl carbon. |

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

-

Predicted Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch | Primary Amine |

| 3050 - 3000 | Weak | C-H stretch | Aromatic |

| 2980 - 2850 | Weak | C-H stretch | Aliphatic (-CH₃, -OCH₃) |

| 1725 - 1700 | Strong, Sharp | C=O stretch | Ester |

| 1620 - 1580 | Medium | N-H bend | Primary Amine |

| 1550 - 1450 | Medium-Strong | C=C / C=N stretch | Aromatic Ring |

| 1250 - 1150 | Strong | C-O stretch | Ester |

-

Rationale: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

-

Predicted Data (Electron Impact, EI):

-

Molecular Ion (M⁺): m/z = 166.18

-

Key Fragments:

-

m/z = 135 ([M-OCH₃]⁺): Loss of the methoxy group.

-

m/z = 107 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.

-

-

Workflow for Characterization

Caption: A standard workflow for the complete characterization of the target compound.

Safety and Handling

-

Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Strong acids like sulfuric acid are corrosive. Pyridine derivatives should be handled with care as they can be toxic.

-

Procedures: Reactions performed at elevated temperatures or under reflux must be conducted with appropriate apparatus and caution. Quenching of reactive reagents like POCl₃ should be done slowly and at low temperatures.

Conclusion

This guide presents a viable and detailed synthetic route for Methyl 5-amino-6-methylnicotinate, a compound with significant potential in synthetic and medicinal chemistry. By leveraging established pyridine synthesis methodologies, this protocol offers a reliable pathway for obtaining the target molecule. The comprehensive characterization plan, complete with predicted spectroscopic data, provides a robust framework for structural verification and purity analysis, ensuring the material's quality for subsequent research and development applications.

References

- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.

-

ResearchGate. 6-Methylnicotinic acid. Available from: [Link]

-

Georganics. Methyl 6-aminonicotinate – preparation and application. (2023). Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Available from: [Link]

-

Environment Clearance, NIC. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

-

Ganapa Life Science. Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. (2026). Available from: [Link]

-

SpectraBase. Methylnicotinate. Available from: [Link]

-

ACS Publications. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). Available from: [Link]

-

ACS Publications. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016). Available from: [Link]

- Google Patents. DE952714C - Process for the production of nicotinic acid esters.

-

SpectraBase. 5-hydroxy-6-methylnicotinic acid, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

-

Scilit. A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Available from: [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

PMC. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Available from: [Link]

-

YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). Available from: [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

-

PubMed. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2010). Available from: [Link]

-

Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

-

MDPI. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (2024). Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Available from: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Available from: [Link]

-

PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

-

ResearchGate. Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst | Request PDF. Available from: [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. (2005). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scilit.com [scilit.com]

- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 5-amino-6-methylnicotinate

Abstract: Methyl 5-amino-6-methylnicotinate (CAS No: 1184913-79-8) is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique arrangement of an amino group, a methyl group, and a methyl ester on the pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This technical guide provides a consolidated overview of the known and extrapolated physicochemical properties of this compound. Drawing upon data from structurally similar analogs, this document offers in-depth insights into its molecular identity, core physical characteristics, spectroscopic profile, and chemical behavior. Standardized experimental protocols for its characterization are also detailed, providing a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Molecular Identity and Structure

The foundation of understanding a compound's behavior lies in its precise molecular identity. The structural features of Methyl 5-amino-6-methylnicotinate—a pyridine core with electron-donating (amino, methyl) and electron-withdrawing (methyl ester) groups—govern its electronic properties, reactivity, and potential for intermolecular interactions.

Chemical Identifiers

A summary of the key identifiers for Methyl 5-amino-6-methylnicotinate is presented below.

| Identifier | Value |

| IUPAC Name | methyl 6-amino-5-methylpyridine-3-carboxylate |

| CAS Number | 1184913-79-8 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| InChI | 1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3,(H2,9,10) |

| InChIKey | GPVPKANRTZUMRQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(N=C1)C(=O)OC)N |

Structural Elucidation

The molecule's architecture is centered on a pyridine ring, a heteroaromatic system that is a common scaffold in medicinal chemistry.[2] The substituents play distinct roles:

-

Amino Group (-NH₂ at C5): Acts as a strong electron-donating group, increasing the electron density of the pyridine ring and serving as a key site for nucleophilic reactions or further functionalization.

-

Methyl Group (-CH₃ at C6): A weak electron-donating group that provides steric bulk and can influence the molecule's binding orientation in biological systems.

-

Methyl Ester Group (-COOCH₃ at C3): An electron-withdrawing group that can undergo hydrolysis or transesterification, providing a handle for derivatization.

-

Pyridine Nitrogen: A basic site that can be protonated, influencing the compound's solubility and pKa.

Core Physicochemical Properties

While direct, peer-reviewed experimental data for Methyl 5-amino-6-methylnicotinate is not extensively available, its properties can be reliably extrapolated from vendor-supplied data and the known characteristics of closely related nicotinate derivatives.

| Property | Value / Observation | Rationale / Analog Data |

| Physical Form | Solid | Vendor data confirms a solid state at room temperature. |

| Melting Point | Expected to be in the range of 150-160 °C | Based on the melting point of the related Methyl 5,6-diaminonicotinate (154-155 °C)[3] and Methyl 6-aminonicotinate (154-156 °C)[4]. |

| Boiling Point | Not available; likely high | Analogs like Methyl 6-methylnicotinate have a high boiling point (160 °C at 106 mmHg), suggesting the title compound would also require reduced pressure for distillation.[5][6] |

| Solubility | Expected to be soluble in methanol, chloroform, and ethyl acetate. Limited solubility in water. | The synthesis of related compounds often involves solvents like methanol.[3] Nicotinate esters generally show good solubility in organic solvents but limited water solubility due to their hydrophobic components.[7][8] |

| pKa | Prediction suggests two basic centers. | The pyridine nitrogen (pKa ~3-5, similar to Methyl 5-methylnicotinate's predicted pKa of ~3.49[8]) and the aromatic amino group (pKa ~3-5) are the primary basic sites. The exact values are influenced by the electronic interplay of the substituents. |

Spectroscopic Profile for Structural Confirmation

A combination of spectroscopic techniques is essential for unequivocally confirming the identity and purity of Methyl 5-amino-6-methylnicotinate. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

-

Expected ¹H NMR Signals: In a solvent like CDCl₃ or DMSO-d₆, the proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a broad singlet for the amino (-NH₂) protons, a singlet for the ester methyl (-OCH₃) protons, and a singlet for the ring methyl (-CH₃) protons.

-

Expected ¹³C NMR Signals: The carbon spectrum should reveal signals for the ester carbonyl carbon (~165-170 ppm), several distinct signals for the aromatic carbons of the pyridine ring, and signals for the two methyl carbons (ester and ring).

-

Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: To remove any particulate matter, filter the solution through a pipette fitted with a small glass wool plug directly into a clean, 5 mm NMR tube.

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

~3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amino group.

-

~3000-2850 cm⁻¹: C-H stretching for the methyl and aromatic groups.

-

~1720-1700 cm⁻¹: A strong C=O stretching band for the ester carbonyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1300-1100 cm⁻¹: C-O stretching for the ester linkage.

-

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal surface.

-

Data Acquisition: Apply pressure using the anvil and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the compound's fragmentation pattern, further confirming its structure.

-

Expected Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to its molecular weight (166.18).

-

Expected Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-•OCH₃) or the entire carbomethoxy group (-•COOCH₃) from the molecular ion.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

-

Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Spectroscopic Analysis Workflow

The logical progression for a comprehensive structural analysis of Methyl 5-amino-6-methylnicotinate is depicted below.

Chemical Reactivity and Stability

The reactivity of Methyl 5-amino-6-methylnicotinate is dictated by its array of functional groups, making it a versatile synthetic intermediate.[2]

-

Nucleophilic Amino Group: The primary amine is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for extensive derivatization.

-

Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification with other alcohols.

-

Pyridine Ring: The electron-rich nature of the ring (due to the amino and methyl groups) makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. Conversely, the pyridine nitrogen allows for reactions at the N-position, such as N-oxidation.

-

Storage: For long-term stability, the compound should be stored in a refrigerator.

-

Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or degradation reactions.[9]

Relevance in Research and Development

Methyl 5-amino-6-methylnicotinate is a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in the pharmaceutical sector, where it serves as a key building block for APIs. The substituted pyridine motif is a privileged structure found in numerous bioactive compounds, and the specific functional groups on this molecule offer multiple points for chemical modification, enabling the construction of diverse molecular libraries for drug screening and development.[1]

Conclusion

Methyl 5-amino-6-methylnicotinate is a multifunctional heterocyclic compound with significant potential as a synthetic intermediate. While a complete, publicly documented experimental profile of its physicochemical properties is still emerging, a robust understanding can be constructed from available data and knowledge of analogous structures. Its solid form, predicted solubility in organic solvents, and distinct spectroscopic signature provide a clear basis for its identification and use. The compound's rich chemical reactivity, centered on its amino and ester functionalities, solidifies its role as a versatile tool for researchers and scientists in the field of drug discovery and development. Further experimental validation of its properties will undoubtedly enhance its application in the synthesis of next-generation therapeutics.

References

-

LookChem. (2025, May 20). methyl 5-methyl-6-nitronicotinate. Retrieved from [Link]

-

O. Erharuyi, et al. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]

-

environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

LookChem. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Retrieved from [Link]

-

Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

-

Carlo Erba Reagents. (2024, November 4). Methyl 6-methylnicotinate - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 5-methyl-6-(methylamino)nicotinate|High Purity [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 29681-45-6: Methyl 5-methylnicotinate | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

Navigating the Isomeric Landscape of Aminomethylnicotinates: A Technical Guide for Researchers

An In-depth Exploration of Methyl 5-amino-6-methylnicotinate and its Key Isomers in Synthetic Chemistry and Drug Discovery

For researchers and scientists engaged in the intricate process of drug development and synthetic chemistry, precision in molecular architecture is paramount. The nomenclature of chemical compounds serves as the universal language for this precision. However, ambiguities can arise, as is the case with "Methyl 5-amino-6-methylnicotinate." While this specific name does not correspond to a readily available compound with a registered CAS number, it directs our attention to a class of closely related and highly valuable isomers: the aminomethylnicotinate esters.

This technical guide will navigate this isomeric landscape, focusing on the most pertinent and commercially accessible compounds that fall under this structural umbrella. We will delve into the properties, synthesis, and applications of these key building blocks, providing the in-depth technical insights necessary for their effective utilization in research and development.

The Central Isomer: Methyl 6-amino-5-methylnicotinate

The most prominent and well-documented isomer in this family is Methyl 6-amino-5-methylnicotinate . Its defined structure and commercial availability make it a compound of significant interest for medicinal chemists.

CAS Number: 1184913-79-8

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in experimental settings. The key properties of Methyl 6-amino-5-methylnicotinate are summarized below:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Physical Form | Solid | |

| Purity | ≥ 95% | |

| Storage | Refrigerator |

Sourcing and Procurement

The availability of high-purity starting materials is a critical logistical consideration in any research endeavor. Methyl 6-amino-5-methylnicotinate is available from specialized chemical suppliers.

Major Suppliers:

-

Sigma-Aldrich: A well-established global supplier of research chemicals, listing Methyl 6-amino-5-methylnicotinate with CAS number 1184913-79-8.

Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.

A Note on the Ethyl Ester Analog: Ethyl 5-amino-6-methylnicotinate

It is also pertinent to briefly mention a closely related compound, Ethyl 5-amino-6-methylnicotinate , as it is also a commercially available and valuable building block.

CAS Number: 1008138-73-5[1]

This compound shares a similar structural motif and is also utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its primary distinction is the presence of an ethyl ester group in place of a methyl ester, which can influence its reactivity and solubility.

The Role of Aminomethylnicotinates in Drug Discovery and Medicinal Chemistry

The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Aminomethylnicotinate esters are valuable synthetic intermediates for the construction of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]

The strategic placement of the amino and methyl groups on the pyridine ring, along with the reactive ester functionality, provides multiple avenues for synthetic elaboration. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow where an aminomethylnicotinate is used as a starting material for the synthesis of a hypothetical kinase inhibitor.

Caption: Generalized synthetic workflow utilizing an aminomethylnicotinate core.

Experimental Protocol: Synthesis of a Nicotinamide Derivative via Amide Coupling

The following protocol provides a representative example of how Methyl 6-amino-5-methylnicotinate can be utilized in a synthetic workflow. This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Materials:

-

Methyl 6-amino-5-methylnicotinate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

A substituted aniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Hydrolysis of the Methyl Ester

-

Dissolve Methyl 6-amino-5-methylnicotinate (1.0 eq) in a mixture of THF and water (3:1).

-

Add LiOH (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-amino-5-methylnicotinic acid.

Step 2: Amide Coupling

-

To a solution of the crude 6-amino-5-methylnicotinic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 6-amino-5-methylnicotinamide.

Self-Validation: The progress of each step should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of the starting material and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Safety and Handling

Substituted anilines and pyridines, as well as coupling reagents, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.

Conclusion

While the specific nomenclature "Methyl 5-amino-6-methylnicotinate" can be ambiguous, the underlying structural motif is of significant interest to the scientific community. By focusing on well-defined and commercially available isomers like Methyl 6-amino-5-methylnicotinate, researchers can leverage the synthetic versatility of this important class of compounds. A clear understanding of their properties, sourcing, and synthetic applications is essential for their effective use as building blocks in the design and synthesis of novel therapeutics and other complex molecular targets.

References

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. [Link]

Sources

Comprehensive Physicochemical Profiling of Methyl 5-amino-6-methylnicotinate: Solubility Dynamics and Stability Kinetics

Executive Summary & Strategic Context

Methyl 5-amino-6-methylnicotinate (CAS: 1399183-37-9)[1] is a high-value heterocyclic building block. It serves as a critical synthetic intermediate in the development of selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, which are actively investigated for the treatment of pulmonary arterial hypertension (PAH) and various oncological indications[2]. Because the physicochemical properties of an intermediate directly dictate reaction kinetics, downstream purification efficiency, and long-term storage viability, a rigorous understanding of its solubility and stability is paramount.

This technical guide establishes a self-validating framework for evaluating the thermodynamic solubility and degradation kinetics of Methyl 5-amino-6-methylnicotinate, grounded in authoritative regulatory guidelines and mechanistic chemical principles.

Caption: Workflow of PDGFR inhibitor synthesis featuring the target intermediate.

Structural Causality: The Physicochemical Basis

The molecule features a pyridine core substituted with three distinct functional groups, each contributing to its overall physicochemical profile:

-

C3 Methyl Ester: Acts as an electron-withdrawing group via resonance and induction. While it enhances lipophilicity (aiding solubility in organic solvents), the ester linkage is the primary site of hydrolytic vulnerability.

-

C5 Primary Amine: An electron-donating group that increases the electron density of the pyridine ring. It serves as a hydrogen-bond donor, influencing aqueous solubility, but introduces susceptibility to oxidative degradation[3].

-

C6 Methyl Group: Provides steric hindrance adjacent to the amine and pyridine nitrogen. This steric bulk slightly shields the ring from nucleophilic attack but increases the overall hydrophobicity of the molecule.

Causality Insight: The interplay between the basic pyridine/amine nitrogens and the hydrophobic methyl/ester groups creates a highly pH-dependent solubility profile. In acidic environments, protonation of the nitrogens disrupts the crystal lattice and enhances aqueous solvation. Conversely, in neutral or basic environments, the molecule remains un-ionized, relying heavily on organic solvents for dissolution.

Equilibrium Solubility Dynamics

To accurately determine the solubility of Methyl 5-amino-6-methylnicotinate, we employ the OECD 105 Shake-Flask Method[4]. We reject kinetic solubility methods (e.g., solvent shift) because they often induce supersaturation, leading to false-positive solubility limits. The shake-flask method guarantees that true thermodynamic equilibrium is reached between the solid phase and the saturated solution[5].

Experimental Protocol: Modified OECD 105 Shake-Flask Method

Self-Validating Mechanism: The protocol uses sequential time-point sampling. Equilibrium is mathematically validated only when the variance in concentration between consecutive 24-hour time points is ≤ 5%.

-

Preparation: Weigh an excess amount (e.g., 50 mg) of solid Methyl 5-amino-6-methylnicotinate into amber glass vials to prevent incidental photolysis.

-

Solvent Addition: Add 5.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, Methanol, Dichloromethane).

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM[5].

-

Sampling: At 24, 48, and 72 hours, withdraw a 0.5 mL aliquot.

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved micro-crystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: Discard the first 0.1 mL of filtrate to account for membrane adsorption).

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's

(typically 260-280 nm). -

Validation: Calculate the concentration. If

, thermodynamic equilibrium is confirmed.

Quantitative Solubility Profile

| Solvent System | Dielectric Constant ( | Predicted Solubility (mg/mL) | Primary Mechanism of Solvation |

| Aqueous Buffer (pH 1.2) | ~80 | High (>10.0) | Ionization of pyridine/amine nitrogens |

| Aqueous Buffer (pH 7.4) | ~80 | Low (<1.0) | Neutral species; limited by crystal lattice energy |

| Methanol | 33.0 | Moderate (5.0 - 10.0) | Hydrogen bonding with ester/amine moieties |

| Dichloromethane | 9.1 | High (>20.0) | Favorable lipophilic interactions with methyl groups |

Degradation Pathways & Stability Kinetics

Understanding the degradation of Methyl 5-amino-6-methylnicotinate is critical for establishing its re-test period and optimal storage conditions. Per safety data, the compound is stable under recommended conditions but incompatible with strong oxidizing agents[3]. To map its complete degradation profile, we utilize the ICH Q1A(R2) guidelines for stability testing[6], coupled with forced degradation studies[7].

Mechanistic Degradation Routes

-

Hydrolysis: The methyl ester at C3 is prone to both acid- and base-catalyzed hydrolysis, yielding 5-amino-6-methylnicotinic acid and methanol. Base catalysis is typically faster due to the strong nucleophilicity of the hydroxide ion.

-

Oxidation: The electron-rich primary amine at C5 can be oxidized to an N-oxide, hydroxylamine, or nitroso derivative in the presence of peroxides or radical initiators[3].

-

Photolysis: UV exposure can induce radical formation, leading to potential dimerization or ring-cleavage, necessitating storage in dark/amber containers.

Experimental Protocol: ICH Q1A(R2) Stability-Indicating Assay

Self-Validating Mechanism: The analytical method (HPLC) must prove its "stability-indicating" power. This is validated by achieving a mass balance of ~98-102% (Sum of API peak area + Degradant peak areas = Initial API peak area) and confirming the API peak purity using a Photodiode Array (PDA) detector to ensure no degradants are co-eluting with the parent peak[7].

-

Stress Induction (Forced Degradation):

-

Acidic: 1.0 mg/mL API in 0.1 N HCl at 60 °C for 24 hours.

-

Basic: 1.0 mg/mL API in 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative: 1.0 mg/mL API in 3%

at 25 °C for 24 hours. -

Thermal: Solid API at 60 °C for 7 days.

-

Photolytic: Exposure to 1.2 million lux hours and 200 Watt hours/m² UV light.

-

-

Quenching: Neutralize acidic and basic samples to pH 7.0 using NaOH and HCl, respectively, to immediately halt degradation kinetics prior to injection.

-

Chromatographic Separation: Inject samples onto a C18 reversed-phase column. Use a gradient mobile phase (e.g., 0.1% TFA in Water / Acetonitrile) to ensure baseline resolution between the polar degradants (e.g., the carboxylic acid) and the parent ester.

-

Detection & Validation: Analyze chromatograms to ensure the parent peak is spectrally pure and quantify the extent of degradation.

Caption: ICH Q1A(R2) compliant stability testing and forced degradation workflow.

Quantitative Stability Metrics

| Stress Condition | Reagent / Environment | Primary Degradation Pathway | Expected Major Degradant | Expected Degradation Extent |

| Acidic | 0.1 N HCl, 60 °C, 24h | Ester Hydrolysis | 5-amino-6-methylnicotinic acid | 10 - 20% |

| Basic | 0.1 N NaOH, 60 °C, 24h | Ester Hydrolysis | 5-amino-6-methylnicotinic acid | 30 - 50% |

| Oxidative | 3% | Amine Oxidation | N-oxide derivatives | 15 - 25% |

| Thermal | Solid, 60 °C, 7 Days | Negligible | None | < 1% (Stable) |

| Photolytic | UV/Vis Light (ICH Q1B) | Radical Formation | Dimerization products | 5 - 10% |

Conclusion

Methyl 5-amino-6-methylnicotinate is a highly versatile but chemically sensitive intermediate. Its solubility is heavily dictated by pH and solvent polarity, making the OECD 105 shake-flask method essential for accurate thermodynamic profiling[4]. Concurrently, its susceptibility to ester hydrolysis and amine oxidation mandates rigorous stability testing under ICH Q1A(R2) protocols[6]. By implementing the self-validating experimental designs outlined in this guide, researchers can ensure high-fidelity data, optimize synthetic yields, and guarantee the integrity of downstream pharmaceutical products.

References

-

Title: Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension Source: Taylor & Francis (Expert Opinion on Therapeutic Patents) URL: [Link]

-

Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Q1 Stability Testing of Drug Substances and Drug Products - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL: [Link]

-

Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. 1399183-37-9|Methyl 5-amino-6-methylnicotinate|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

Methyl 5-amino-6-methylnicotinate: A Heterocyclic Building Block for 1,6-Naphthyridines and 6-Azaindoles

The following technical guide details the utility, synthesis, and application of Methyl 5-amino-6-methylnicotinate (CAS 1399183-37-9) as a heterocyclic building block.

Executive Summary

Methyl 5-amino-6-methylnicotinate (CAS 1399183-37-9 ) is a trisubstituted pyridine scaffold characterized by an ortho-amino-methyl motif at the 5- and 6-positions, and a methyl ester at the 3-position. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, serving as a critical precursor for fused bicyclic systems—most notably 1,6-naphthyridines and pyrrolo[2,3-c]pyridines (6-azaindoles) . These fused systems are bioisosteres of quinolines and indoles, respectively, and are widely represented in kinase inhibitors, GPCR ligands, and anti-infective agents.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | Methyl 5-amino-6-methylpyridine-3-carboxylate |

| CAS Number | 1399183-37-9 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Functionality | 5-Amino (nucleophile), 6-Methyl (acidic/oxidizable), 3-Ester (electrophile) |

Structural Reactivity Analysis

The molecule's utility stems from the cooperative reactivity of its three functional groups:

-

5-Amino Group: Acts as a nucleophile for acylation, alkylation, or diazotization. It is the nitrogen source for the "B-ring" in fused systems.

-

6-Methyl Group: Located

to the pyridine nitrogen, these protons are acidic ( -

3-Methyl Ester: Positioned meta to the amino group, it remains stable during many 5,6-cyclization events, allowing for late-stage diversification (e.g., hydrolysis to acid, conversion to amide).

Synthesis of the Building Block

While commercially available, the compound is frequently synthesized in-house to ensure high purity. The established route utilizes Methyl 6-methylnicotinate (CAS 5470-70-2) as the starting material.

Synthetic Route[2][3][9][10][11][12][13][14][15][16]

-

Nitration: Electrophilic aromatic substitution on methyl 6-methylnicotinate occurs regioselectively at the 5-position. The 6-methyl group (ortho-director) and 3-ester (meta-director) cooperatively direct the nitro group to C5.

-

Reduction: Catalytic hydrogenation converts the nitro group to the amine.

Reaction Scheme:

Methyl 6-methylnicotinate

Experimental Protocol (Self-Validating)

-

Step 1 (Nitration): Dissolve methyl 6-methylnicotinate (1.0 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.5 eq) dropwise. Warm to 60°C for 4 hours. Pour onto ice, neutralize with Na₂CO₃, and filter the precipitate. Validation: ¹H NMR should show loss of C5 proton and a downfield shift of aromatic signals.

-

Step 2 (Reduction): Suspend the nitro intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite and concentrate. Validation: Appearance of broad NH₂ singlet in NMR (~4.0–6.0 ppm) and disappearance of yellow nitro color.

Synthetic Utility: Pathways to Fused Heterocycles

The core value of this building block lies in its ability to form bicyclic scaffolds.

Pathway A: Synthesis of 1,6-Naphthyridines

The Friedländer synthesis and its variations allow for the construction of the pyridine "B-ring" fused to the 5,6-positions.

-

Mechanism: The 6-methyl group is first oxidized to an aldehyde (using SeO₂). The resulting methyl 5-amino-6-formylnicotinate condenses with ketones or aldehydes (containing an

-methylene) to form the 1,6-naphthyridine core. -

Application: This route is extensively used to generate PI3K and mTOR inhibitors where the naphthyridine core mimics the adenine ring of ATP.

Pathway B: Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridines)

The "Batcho-Leimgruber" or "Reissert" analogous syntheses utilize the acidity of the 6-methyl group.

-

Mechanism: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) converts the 6-methyl group into an enamine intermediate (

). Subsequent acid-catalyzed cyclization involves the 5-amino group attacking the enamine, closing the pyrrole ring. -

Application: 6-Azaindoles are bioisosteres of indoles with improved water solubility and distinct hydrogen-bonding profiles, often used in JAK inhibitors.

Reactivity Map Diagram

Caption: Divergent synthetic pathways from Methyl 5-amino-6-methylnicotinate yielding two distinct privileged bicyclic scaffolds.

Detailed Experimental Protocol: Synthesis of 6-Azaindole Core

This protocol describes the conversion of the building block into a substituted 6-azaindole, a common requirement in fragment-based drug discovery.

Target: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate derivative (Generic structure)

-

Enamine Formation:

-

Charge a reaction flask with Methyl 5-amino-6-methylnicotinate (1.0 g, 6.0 mmol) and anhydrous DMF (10 mL).

-

Add DMF-DMA (Dimethylformamide dimethyl acetal) (2.4 mL, 3.0 eq).

-

Heat to 110°C under nitrogen for 4 hours. The solution typically turns deep red/orange.

-

Checkpoint: TLC (10% MeOH/DCM) should show consumption of starting material and a new polar spot.

-

Concentrate in vacuo to remove excess DMF-DMA and solvent. The residue is the crude enamine.

-

-

Cyclization:

-

Dissolve the crude residue in glacial acetic acid (15 mL).

-

Heat to reflux (118°C ) for 2 hours. Alternatively, use silica gel catalysis in refluxing toluene for milder conditions.

-

Cool to room temperature.[1][2] Pour into ice water and neutralize with saturated NaHCO₃ to pH 8.

-

Extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Yield: Typically 60-75%.

-

Applications in Drug Discovery

The 5-amino-6-methylnicotinate scaffold addresses specific challenges in lead optimization:

-

Solubility Enhancement: Replacing a benzene ring (in quinoline/indole) with a pyridine ring (in naphthyridine/azaindole) lowers LogP and increases aqueous solubility due to the basic pyridine nitrogen.

-

Hydrogen Bonding: The extra nitrogen atom in the 6-position (in the fused system) provides an additional Hydrogen Bond Acceptor (HBA) vector, often critical for interacting with hinge regions in kinase ATP-binding pockets.

Comparative Scaffolds

| Precursor | Resulting Fused System | Key Drug Class |

| 2-Amino-3-methylpyridine | 1,5-Naphthyridine / 4-Azaindole | BET Bromodomain Inhibitors |

| 5-Amino-6-methylnicotinate | 1,6-Naphthyridine / 6-Azaindole | PI3K / JAK / HSP90 Inhibitors |

| 3-Amino-4-methylpyridine | 1,7-Naphthyridine / 5-Azaindole | Antivirals |

References

-

Synthesis of 1,6-Naphthyridines: Devadoss, T. et al. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review."[3] ChemistrySelect, 2021.[3] Link

-

Azaindole Chemistry: Popowycz, F. et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007.[4] Link

-

Compound Data: PubChem Compound Summary for Methyl 6-methylnicotinate (Precursor). Link

-

Friedländer Reaction Mechanism: "Friedländer Synthesis." Organic Chemistry Portal. Link

-

DMF-DMA Reagent Utility: Abu-Shanab, F. A. et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[5][6] International Journal of Organic Chemistry, 2011. Link

Sources

Pharmacological Versatility of Substituted Nicotinates: A Technical Guide to Structure-Activity Relationships and Therapeutic Applications

Executive Summary

Substituted nicotinates—derivatives of pyridine-3-carboxylic acid (niacin)—represent a privileged scaffold in medicinal chemistry. Beyond their fundamental role in NAD+ biosynthesis, these compounds exhibit a remarkable "chameleon-like" ability to modulate diverse biological targets depending on their substitution patterns. This guide analyzes the pharmacological potential of substituted nicotinates, moving beyond basic vitamin activity to explore their roles as VEGFR-2 inhibitors in oncology , COX-2 selective anti-inflammatory agents , and mitochondrial complex II inhibitors in antimicrobials .

Part 1: Chemical Foundation & Structure-Activity Relationship (SAR)

The biological activity of substituted nicotinates is dictated by the electronic and steric environment of the pyridine ring. The core pharmacophore allows for three primary vectors of modification: the carboxylic acid moiety (C-3), the ortho-positions (C-2), and the ring nitrogen.

SAR Logic

-

C-3 Carboxyl Modifications: Conversion of the ester (nicotinate) to hydrazides or heterocycles (e.g., 1,3,4-oxadiazoles) significantly enhances cytotoxic and antimicrobial profiles by increasing lipophilicity and hydrogen bonding potential.

-

C-2 Aryl Substitution: Introduction of aryl or heteroaryl groups at the C-2 position is critical for anti-inflammatory activity , often improving selectivity for COX-2 over COX-1, thereby reducing gastric ulceration risks common with traditional NSAIDs.

-

Ring Nitrogen: Quaternization or N-oxide formation can shift activity towards antimicrobial or insecticidal (neonicotinoid-like) profiles.

Visualization: SAR Decision Tree

The following diagram illustrates the strategic modification of the nicotinate scaffold for specific therapeutic outcomes.

Caption: Strategic derivatization of the nicotinate scaffold. Modifications at C-2 and C-3 drive specificity between anti-inflammatory and anticancer pathways.

Part 2: Therapeutic Modules

Module A: Oncology (VEGFR-2 Inhibition)

Recent medicinal chemistry campaigns have identified nicotinic acid derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[1] Unlike non-selective kinase inhibitors, specific ethyl 2-substituted nicotinates can occupy the ATP-binding pocket of VEGFR-2, preventing angiogenesis.

-

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the C-3 substituents extend into the hydrophobic pocket.

-

Key Data: In comparative studies, specific nicotinate derivatives demonstrated IC50 values against VEGFR-2 in the nanomolar range (e.g., 0.068 µM), comparable to Sorafenib, with superior selectivity indices against healthy fibroblasts.[1]

Module B: Inflammation (COX-2 Selectivity)

Substituted nicotinates, particularly 2-chloronicotinic acid derivatives and their corresponding esters, have emerged as safer alternatives to traditional NSAIDs.

-

The Problem: Traditional NSAIDs (e.g., Indomethacin) inhibit both COX-1 (cytoprotective) and COX-2 (inflammatory), leading to gastric lesions.

-

The Nicotinate Solution: The steric bulk of 2-aryl nicotinates prevents entry into the narrower COX-1 channel but fits the larger COX-2 active site.

-

Efficacy: In carrageenan-induced edema models, these derivatives show 60-80% inhibition of inflammation, equipotent to Ibuprofen but with significantly reduced ulcerogenic indices.

Module C: Antimicrobial Activity

Nicotinamide and nicotinate derivatives function as inhibitors of Succinate Dehydrogenase (SDH) (Complex II) in fungal pathogens and bacteria.

-

Spectrum: Broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).

-

Synergy: Often used as scaffolds for hydrazone formation, which chelates metal ions essential for bacterial metalloenzymes.

Part 3: Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Quantify the antiproliferative activity of substituted nicotinates against cancer cell lines (e.g., HCT-116, MCF-7).[2]

Reagents:

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: DMSO or acidified isopropanol.

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment: Add test compounds (substituted nicotinates) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

-

Incubation: Incubate for 48h.

-

Labeling: Add 20 µL MTT reagent to each well. Incubate for 4h (purple formazan crystals form in viable cells).

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Objective: Evaluate the acute anti-inflammatory efficacy of nicotinate derivatives. Ethical Note: All animal studies must comply with IACUC/local ethical board regulations.

Workflow:

-

Grouping: Randomize Wistar rats (150-200g) into groups (n=6): Control (Saline), Standard (Ibuprofen 10 mg/kg), and Test Groups (Nicotinate derivatives 10-50 mg/kg).

-

Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

-

Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer (water displacement) at 0h (baseline), 1h, 2h, 3h, and 4h post-injection.

-

Calculation:

Where

Part 4: Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism where specific nicotinate derivatives can trigger apoptosis in cancer cells via VEGFR-2 inhibition while sparing normal cyclooxygenase pathways.

Caption: Dual mechanistic pathways of substituted nicotinates targeting angiogenesis (VEGFR-2) and inflammation (COX-2).

Part 5: Comparative Data Summary

Table 1: Comparative Biological Activity of Nicotinate Derivatives vs. Standards

| Compound Class | Primary Target | Activity Metric | Reference Standard | Relative Potency |

| Ethyl 2-aryl nicotinates | COX-2 | Edema Inhibition % | Ibuprofen | Equipotent (60-65% inhibition) |

| Nicotinic acid hydrazides | VEGFR-2 | IC50 (Cytotoxicity) | Sorafenib | High (IC50: 0.06 - 0.5 µM) |

| Nicotinyl-thiazoles | Bacterial Cell Wall | MIC (µg/mL) | Ampicillin | Moderate (MIC: 10-25 µg/mL) |

| 2-Chloronicotinates | COX-1/COX-2 | Ulcer Index | Indomethacin | Superior Safety (Low gastric irritation) |

References

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Source: Bioorganic Chemistry (2024)

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Source: Archiv der Pharmazie (2023)

-

Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Source: Dove Medical Press (2016)

-

Nicotinic acid derivatives: Application and uses, review. Source: Journal of Research in Chemistry (2021)

-

Synthesis and Biological Evaluation of Nicotinamide Derivatives with a Diarylamine-Modified Scaffold as Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry (PMC)

Sources

The Pivotal Role of the Aminonicotinate Scaffold in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Applications of Polysubstituted Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal building block for the design of novel therapeutic agents. Within this broad class of compounds, aminonicotinate derivatives have emerged as particularly valuable intermediates, offering multiple points for chemical modification and the potential to interact with a wide range of biological targets.

This guide provides a comprehensive technical overview of the medicinal chemistry of amino-substituted methyl and ethyl nicotinates. While the initial focus of this inquiry was on the specific isomer, Methyl 5-amino-6-methylnicotinate, a thorough review of the scientific literature reveals a notable scarcity of publicly available data on this particular compound. Therefore, this whitepaper will broaden its scope to encompass the wider, and well-documented, class of amino-methyl-nicotinate derivatives. We will utilize closely related and medicinally relevant isomers, such as Methyl 6-amino-5-methylnicotinate and Ethyl 6-aminonicotinate, as illustrative examples to explore the synthesis, chemical characteristics, and therapeutic applications of this important class of molecules.

The Aminonicotinate Core: A Versatile Scaffold for Drug Design

The aminonicotinate scaffold is characterized by a pyridine ring substituted with both an amino group and a carboxylate ester. This arrangement of functional groups provides a rich platform for synthetic elaboration and the introduction of diverse pharmacophoric elements. The strategic placement of these groups, along with additional substituents on the pyridine ring, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Synthesis of the Aminonicotinate Scaffold: A General Overview

The construction of polysubstituted aminonicotinates can be achieved through several synthetic strategies. A common approach involves the multi-step synthesis starting from readily available precursors, with a key step often being the introduction of the amino group via the reduction of a nitro functionality.

A representative synthetic pathway is outlined below:

Caption: Generalized synthetic route to the aminonicotinate scaffold.

This modular approach allows for the introduction of various substituents on the starting nicotinic acid, providing access to a diverse library of aminonicotinate building blocks.

Chemical Properties and Reactivity: A Chemist's Perspective

The utility of the aminonicotinate scaffold in medicinal chemistry stems from the distinct reactivity of its constituent functional groups:

-

The Amino Group: This primary amine is a key handle for a wide range of chemical transformations. It can be readily acylated, sulfonated, or used in reductive amination reactions to introduce a variety of side chains. The basicity of the amino group can also play a crucial role in the pharmacokinetics and target engagement of the final drug molecule.

-

The Carboxylate Ester: The methyl or ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for introducing additional diversity and modulating the properties of the molecule.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution of the aromatic system, making it susceptible to both electrophilic and nucleophilic attack, depending on the substitution pattern. The ring can also participate in crucial π-π stacking and hydrogen bonding interactions with biological targets.

Applications in Medicinal Chemistry: From Building Block to Bioactive Molecule

The versatility of the aminonicotinate scaffold has led to its use in the development of a wide range of therapeutic agents targeting various disease areas.

Antagonists of the P2Y12 Receptor

One of the most significant applications of aminonicotinate derivatives is in the development of antagonists for the P2Y12 receptor, a key player in platelet aggregation. Ethyl 6-aminonicotinate acyl sulfonamides have been identified as potent P2Y12 receptor antagonists with potential as antithrombotic agents.[1] The lead optimization of this series led to the identification of the clinical candidate AZD1283.[1]

Caption: Simplified signaling pathway of the P2Y12 receptor and the site of action for aminonicotinate-based antagonists.

Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Amino nicotinic and isonicotinic acid derivatives have also been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Inhibition of DHODH has therapeutic potential in the treatment of autoimmune diseases and cancer.

Case Studies: Exemplary Aminonicotinate Derivatives

While information on Methyl 5-amino-6-methylnicotinate is scarce, several of its isomers are well-characterized and serve as excellent examples of the utility of this scaffold.

| Compound Name | CAS Number | Key Applications/Properties |

| Methyl 6-amino-5-methylnicotinate | 1184913-79-8 | A commercially available building block for organic synthesis. |

| Ethyl 6-aminonicotinate | Not available | A key scaffold for the development of P2Y12 receptor antagonists.[1] |

Experimental Protocols: A Guide to Synthesis

The following is a representative experimental protocol for the synthesis of an aminonicotinate derivative, based on common laboratory practices for similar compounds.

Protocol: Synthesis of Methyl 5,6-diaminonicotinate

This protocol describes the reduction of a nitro group to an amino group, a common final step in the synthesis of aminonicotinates.

Materials:

-

Methyl 6-amino-5-nitronicotinate

-

Methanol

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction vessel.[1]

-

Carefully add 0.1 g of 5% palladium on carbon to the solution.[1]

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere at room temperature and normal pressure.

-

Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.[1]

-

Once the reaction is complete, carefully filter the reaction mixture to remove the palladium on carbon catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

-

Recrystallize the resulting residue from ethanol to yield the purified methyl 5,6-diaminonicotinate.[1]

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Conclusion and Future Perspectives

The aminonicotinate scaffold is a cornerstone of modern medicinal chemistry, providing a versatile and synthetically accessible platform for the development of novel therapeutic agents. While the specific isomer Methyl 5-amino-6-methylnicotinate remains an underexplored area of chemical space, the broader class of amino-methyl-nicotinate derivatives continues to yield promising drug candidates. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of substitution patterns, as well as the exploration of new biological targets for this privileged scaffold. The continued application of structure-based drug design and a deeper understanding of the structure-activity relationships of aminonicotinate derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

-

Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. [Link]

-

Bach, P., Boström, J., Brickmann, K., Burgess, L. E., Clarke, D., Groneberg, R. D., Harvey, D. M., Laird, E. R., O'Sullivan, M., & Zetterberg, F. (2013). Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Journal of Medicinal Chemistry, 56(16), 6475–6495. [Link]

- Castro Palomino Laria, J. C., Erra Sola, M., Lozoya Toribio, M. E., & Navarro Romero, E. (2012). Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. U.S. Patent No. 8,258,308 B2. Washington, DC: U.S.

Sources

The Discovery and History of Aminonicotinate Derivatives: A Technical Guide for Drug Development

Executive Summary

Aminonicotinate derivatives—compounds featuring amino group substitutions at the 2-, 5-, or 6-positions of the nicotinic acid (vitamin B3) pyridine ring—have evolved from basic nutritional building blocks into privileged scaffolds in modern medicinal chemistry. This technical guide explores the historical discovery, mechanistic pathways, and synthetic methodologies of these derivatives, providing actionable insights for researchers and drug development professionals. By detailing self-validating experimental protocols and structure-activity relationships, this whitepaper serves as a comprehensive resource for leveraging the aminonicotinate scaffold in novel therapeutic applications.

Historical Context & Scaffold Discovery

Nicotinic acid was first synthesized in 1867 via the oxidation of nicotine. However, it was the strategic introduction of amino groups onto the electron-deficient pyridine core that unlocked its vast pharmacological potential[1]. The derivatization of aminopyridines gained significant momentum in the mid-to-late 20th century as researchers sought to map the chemical space of fused heterocycles.

-

2-Aminonicotinic Acid: Initially explored as a versatile precursor for fused heterocyclic systems like 1,8-naphthyridin-2-ones and imidazo[1,2-a]pyridines, this scaffold became instrumental in developing novel anti-inflammatory and antihypertensive agents[2],[3].

-

5-Aminonicotinic Acid: More recently, 5-amino derivatives have been identified as potent dual inhibitors of metabolic enzymes, opening new avenues for antidiabetic therapies by repurposing the core structure[4].

-

6-Aminonicotinic Acid: The 6-amino substitution pattern led to a breakthrough in cardiovascular pharmacology, specifically through the discovery of acyl sulfonamide derivatives acting as highly selective P2Y12 receptor antagonists[5].

Mechanisms of Action & Target Pathways

P2Y12 Receptor Antagonism (6-Aminonicotinates)

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation. Activation by ADP couples to Gi proteins, which subsequently reduces intracellular cyclic AMP (cAMP) levels and triggers thrombosis[6]. 6-aminonicotinate acyl sulfonamides, such as the clinical candidate AZD1283, act as potent, reversible antagonists of this receptor. Through extensive lead optimization, researchers successfully separated the desired antithrombotic efficacy from adverse bleeding risks, achieving a therapeutic index (TI) of ≥10[7],[8].

P2Y12 signaling pathway and its antagonism by 6-aminonicotinate derivatives.

Metabolic Enzyme Inhibition (5-Aminonicotinates)

Derivatives based on the 5-aminonicotinic acid scaffold have demonstrated significant inhibitory potential against α-amylase and α-glucosidase[4]. By binding to the active sites of these enzymes, these compounds prevent the breakdown of complex carbohydrates into glucose, thereby modulating postprandial blood sugar levels and serving as a foundation for novel antidiabetic agents.

Chemical Synthesis & Experimental Protocols

The synthesis of aminonicotinate derivatives requires precise control over the electron-deficient pyridine ring. The protocols below outline highly optimized, self-validating workflows for generating these critical scaffolds.

De Novo Synthesis of 2-Aminonicotinic Acid

Historically, the direct amination of nicotinic acid suffered from poor regioselectivity. To overcome this, a highly efficient, scalable four-step synthesis from quinoline was developed, yielding the target molecule with high purity[9],[10].

Four-step synthetic workflow for 2-aminonicotinic acid from quinoline.

Protocol 1: Scalable Synthesis of 2-Aminonicotinic Acid Objective: Synthesize 2-aminonicotinic acid with >98% purity.

-

Oxidation: React quinoline with a mixture of NaClO

, H-

Causality: While KMnO

is a traditional oxidant, the NaClO

-

-

Dehydration: Reflux the resulting diacid with acetic anhydride.

-

Causality: Acetic anhydride acts as a potent water scavenger, driving the equilibrium of the intramolecular dehydration forward to quantitatively form 2,3-pyridinedicarboxylic anhydride[10].

-

-

Ammonolysis: Treat the anhydride with anhydrous ammonia.

-

Causality: Ammonia acts as a nucleophile, selectively opening the anhydride ring to form the corresponding primary amide adjacent to the carboxylic acid.

-

-

Hofmann Degradation: Subject the amide intermediate to an alkaline hypohalite solution (e.g., NaOCl/NaOH).

-

Causality: The Hofmann rearrangement specifically excises the carbonyl carbon of the amide as CO

. The migration of the pyridine ring to the nitrogen atom cleanly replaces the primary amide with a primary amine, yielding 2-aminonicotinic acid[11].

-

-

Self-Validation: Confirm product formation via HPLC (target >98% purity). Utilize

H NMR to verify the loss of the amide protons and the diagnostic shift of the C2 carbon in

Lead Optimization Workflow for 6-Aminonicotinates

Protocol 2: Synthesis of 6-Aminonicotinate Acyl Sulfonamides (e.g., AZD1283) Objective: Couple a sulfonamide to the 6-aminonicotinate core to enhance P2Y12 binding affinity.

-

Palladium-Catalyzed Amination: React ethyl 6-chloronicotinate with a piperidine or azetidine derivative using a Pd catalyst (Buchwald-Hartwig amination)[1].

-

Causality: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the bulky Pd-ligand complex ensures strict regioselectivity at the C6 position.

-

-